molecular formula C6H4ClNO3 B1601969 6-Chloro-5-Hydroxypyridine-2-carboxylic acid CAS No. 341008-96-6

6-Chloro-5-Hydroxypyridine-2-carboxylic acid

Cat. No. B1601969
CAS RN: 341008-96-6
M. Wt: 173.55 g/mol
InChI Key: XDUHZKSABRITIB-UHFFFAOYSA-N
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Description

6-Chloro-5-Hydroxypyridine-2-carboxylic acid is a chemical compound with the molecular weight of 173.56 . It is a derivative of pyridinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-Hydroxypyridine-2-carboxylic acid consists of a pyridine ring with a chlorine atom at the 6th position, a hydroxyl group at the 5th position, and a carboxylic acid group at the 2nd position .


Physical And Chemical Properties Analysis

6-Chloro-5-Hydroxypyridine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 173.56 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Intramolecular Proton Transfer

This compound has been investigated for its potential in intramolecular proton transfer (IPT) through density functional theory (DFT) calculations. IPT is a fundamental process in many biological and chemical systems, and understanding it can lead to advancements in various fields such as catalysis and material science .

Preparation of Metal Complexes

6-Chloro-5-Hydroxypyridine-2-carboxylic acid: is used in the synthesis of metal complexes, such as a ruthenium (II) complex. These complexes have potential applications in catalysis, materials science, and as intermediates in pharmaceutical synthesis .

Chelating Ligand

Due to its structure, this compound exhibits potential complexing ability through N,O-chelation or N,O,O-chelation. Chelating ligands are important in coordination chemistry and have applications ranging from catalysis to medicinal chemistry .

Synthetic Intermediate

It serves as a synthetic intermediate for various chemical reactions and can be used in the preparation of pharmaceuticals and other organic compounds .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUHZKSABRITIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484418
Record name 6-Chloro-5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-Hydroxypyridine-2-carboxylic acid

CAS RN

341008-96-6
Record name 6-Chloro-5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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